molecular formula C11H11N3OS B1481572 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098011-17-5

2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1481572
CAS No.: 2098011-17-5
M. Wt: 233.29 g/mol
InChI Key: QLGXIRQXQOGSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a thiophene ring fused with an imidazo[1,2-b]pyrazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromaticity and stability, combined with the imidazo[1,2-b]pyrazole structure, makes this compound a promising candidate for various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased proliferation, migration, and differentiation. Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent downstream signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways that counteract its effects. Additionally, the degradation products of this compound may have distinct biological activities, further influencing cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, while exceeding this threshold can lead to toxicity. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with specific transporters on the cell membrane. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may allow it to interact with transcription factors and modulate gene expression, while its localization in the mitochondria may affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Attachment of the Ethan-1-ol Group: This step involves the alkylation of the imidazo[1,2-b]pyrazole core with an appropriate alkyl halide, followed by hydrolysis to yield the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Br2, HNO3

Major Products

    Oxidation: Aldehyde, Carboxylic acid

    Reduction: Alcohol, Amine

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.

    Imidazo[1,2-b]pyrazole Derivatives: Compounds like 1-methylimidazo[1,2-b]pyrazole and 1-phenylimidazo[1,2-b]pyrazole.

Uniqueness

2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is unique due to the combination of the thiophene ring and imidazo[1,2-b]pyrazole core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-6-5-13-3-4-14-11(13)8-9(12-14)10-2-1-7-16-10/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGXIRQXQOGSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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